2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Overview
Description
2-(Methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound belonging to the pyrazoloquinazoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.
Quinazoline Ring Formation: The pyrazole intermediate is then reacted with an appropriate ortho-substituted aniline derivative under acidic or basic conditions to form the quinazoline ring.
Functional Group Introduction: The methoxymethyl and phenyl groups are introduced through nucleophilic substitution reactions, often using methoxymethyl chloride and phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylboronic acid with palladium catalyst for phenyl group introduction.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydro derivatives.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
2-(Methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, its interaction with kinases can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenylquinazolin-4(3H)-one: Similar structure but lacks the pyrazole ring.
3-Phenyl-8,9-dihydro-2H-pyrazolo[1,5-a]quinazolin-6(7H)-one: Similar but without the methoxymethyl group.
2-(Methoxymethyl)-3-phenylquinazolin-4(3H)-one: Similar but lacks the dihydropyrazolo ring.
Uniqueness
2-(Methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is unique due to the presence of both the pyrazole and quinazoline rings, along with the methoxymethyl and phenyl groups. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(methoxymethyl)-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-11-14-17(12-6-3-2-4-7-12)18-19-10-13-15(21(18)20-14)8-5-9-16(13)22/h2-4,6-7,10H,5,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDQQZONVLCGEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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